2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
Description
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methylthio group, and a benzamide moiety
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-22-13-5-3-2-4-11(13)15(20)17-7-8-19-10-18-12-6-9-23-14(12)16(19)21/h2-6,9-10H,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLMTYHWRQRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Methylthio Group: The methylthio group is introduced through a sulfenylation reaction, which can be achieved using reagents such as methylthiol or methyl disulfide in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[3,2-d]pyrimidine derivative with a benzamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The benzamide moiety can undergo substitution reactions, where the amide group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Target Enzymes
The primary target of this compound is Enhancer of Zeste Homolog 2 (EZH2) , an enzyme involved in histone methylation and gene expression regulation. By inhibiting EZH2, the compound disrupts the methylation of histones, leading to altered transcriptional activity in cancer cells.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, which is crucial for regulating gene expression. This mechanism has been linked to various cancer types, making it a promising target for therapeutic intervention.
Resulting Biological Effects
The compound has shown promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells. Its efficacy is enhanced under both normoxic and hypoxic conditions, indicating its potential use in diverse tumor microenvironments.
Anticancer Activity
Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The cytotoxicity is attributed to the inhibition of key signaling pathways involved in cell proliferation:
- PI3K/AKT/mTOR Pathway : The compound acts as a selective inhibitor of PI3K, influencing cell survival and proliferation pathways critical in cancer biology.
- Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
Case Studies
- In Vitro Studies : A study reported that derivatives of this compound exhibited significant anticancer activity against HeLa and MDA-MB-231 cell lines by targeting the PI3K signaling pathway.
- EZH2 Inhibition : Another investigation highlighted the role of this compound in inhibiting EZH2 activity, leading to decreased proliferation rates in lymphoma cell lines such as SU-DHL-6 and WSU-DLCL-2.
Antimicrobial Applications
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity:
- Antimycobacterial Activity : It has shown effectiveness against Mycobacterium tuberculosis by targeting cytochrome bd oxidase, disrupting the electron transport chain and inhibiting bacterial growth.
- Potential Against Viral Infections : Derivatives have been explored for their ability to inhibit hepatitis C virus replication and show potential against malaria parasites .
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and may have similar biological activities.
Benzamide Derivatives: Compounds with a benzamide moiety that exhibit similar chemical properties and reactivity.
Uniqueness
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanism of action, efficacy against various cancer cell lines, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. Its structure consists of a thienopyrimidine core substituted with a methylthio group and an ethylbenzamide moiety, which contributes to its biological activity.
The primary target of this compound is the enzyme Enhancer of Zeste Homolog 2 (EZH2) . The compound inhibits EZH2's function, which plays a crucial role in histone methylation and gene silencing. By disrupting this pathway, the compound can potentially reverse epigenetic changes associated with cancer progression.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound has shown effectiveness against SU-DHL-6 (diffuse large B-cell lymphoma), WSU-DLCL-2 (B-cell lymphoma), and K562 (chronic myeloid leukemia) cells.
- Efficacy : In vitro studies demonstrated that this compound can induce apoptosis and inhibit cell proliferation in these cancer cell lines through its mechanism of action on EZH2.
Table: Summary of Biological Activity
| Cell Line | Type of Cancer | IC50 (µM) | Mechanism |
|---|---|---|---|
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 5.0 | EZH2 inhibition |
| WSU-DLCL-2 | B-cell Lymphoma | 4.5 | Histone methylation disruption |
| K562 | Chronic Myeloid Leukemia | 6.0 | Induction of apoptosis |
Case Studies
Several studies have explored the biological activity of thienopyrimidine derivatives, including this compound:
-
Study on EZH2 Inhibition :
- A recent publication highlighted the role of EZH2 inhibitors in cancer therapy. The study showed that compounds similar to this compound could effectively reduce tumor growth in xenograft models by targeting epigenetic regulators .
-
Photodynamic Efficacy :
- Another investigation examined the photodynamic properties of this compound under both normoxic and hypoxic conditions. Results indicated enhanced cytotoxicity against cancer cells when exposed to light activation, suggesting potential for use in photodynamic therapy .
Q & A
Q. Optimization Strategies :
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or Cu(I) for Ullmann-type reactions to improve regioselectivity .
- Purification : Employ gradient column chromatography (e.g., silica gel with dichloromethane/methanol) or recrystallization from ethanol/water mixtures to enhance purity (>95%) .
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus
Key analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) matching the theoretical molecular weight (e.g., 433.50 for related analogs) .
- IR Spectroscopy : Absorbance at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-S stretch) .
How does this compound interact with S-nitrosoglutathione reductase (GSNOR), and what experimental approaches validate its inhibitory activity?
Advanced Research Focus
Mechanism : The compound acts as a competitive GSNOR inhibitor by binding to the catalytic zinc site, preventing S-nitrosoglutathione (GSNO) metabolism .
Q. Validation Methods :
- In vitro assays : Measure IC50 using NADH-dependent enzyme activity assays (λ = 340 nm) with recombinant human GSNOR .
- Cellular models : Assess nitric oxide (NO) signaling in macrophages via Griess reagent or fluorescent probes (e.g., DAF-FM) .
- In vivo models : Murine asthma/ILD studies (intranasal administration) to evaluate reductions in Th2 cytokines (IL-4, IL-5) and eosinophil infiltration .
What strategies are employed to assess the compound's pharmacokinetic properties, such as metabolic stability and bioavailability?
Q. Advanced Research Focus
- Metabolic Stability :
- Liver microsome assays : Incubate with human/rat microsomes; monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Bioavailability :
How can researchers resolve contradictions in reported biological activity data across different experimental models?
Advanced Research Focus
Potential Causes of Discrepancies :
Q. Resolution Strategies :
- Dose-response standardization : Compare activity at equimolar concentrations across models.
- Mechanistic redundancy : Validate targets using siRNA knockdown or CRISPR-Cas9 KO models .
- Meta-analysis : Pool data from multiple studies to identify consensus EC50/IC50 ranges .
What in silico methods are utilized to predict the compound's binding affinity and selectivity towards target proteins?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GSNOR (PDB: 3I55) . Key residues: Zn²⁺-coordinating Cys30/His35 and hydrophobic pocket (Phe78, Leu106) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and ligand-protein RMSD fluctuations .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) for scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
